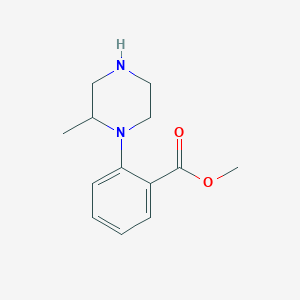

Methyl 2-(2-methylpiperazin-1-yl)benzoate

Description

Methyl 2-(2-methylpiperazin-1-yl)benzoate is a methyl ester derivative featuring a benzoate core substituted at the 2-position with a 2-methylpiperazinyl group. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, while the ester group enhances lipophilicity and metabolic stability. This compound’s structure combines a rigid aromatic system with a flexible piperazine ring, making it a candidate for studying structure-activity relationships in drug design.

Properties

CAS No. |

1131622-61-1 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 2-(2-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)12-6-4-3-5-11(12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3 |

InChI Key |

OFEVVVMZMLNELW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpiperazin-1-yl)benzoate typically involves the reaction of 2-(2-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process . The general reaction scheme is as follows:

2-(2-methylpiperazin-1-yl)benzoic acid+methanolH2SO4Methyl 2-(2-methylpiperazin-1-yl)benzoate+water

Industrial Production Methods

Industrial production of Methyl 2-(2-methylpiperazin-1-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-methylpiperazin-1-yl)benzoic acid.

Reduction: Formation of 2-(2-methylpiperazin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-methylpiperazin-1-yl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to neurotransmission, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs from the provided evidence:

Key Findings

Substituent Position :

- The 2-position substitution in the target compound contrasts with the 3-position in 3-(4-methylpiperazin-1-yl)benzoic acid . Ortho-substitution may introduce steric hindrance, affecting reactivity or binding compared to para-substituted analogs.

Functional Groups :

- The carboxylic acid in 3-(4-methylpiperazin-1-yl)benzoic acid confers higher polarity (melting point 187–190°C) and aqueous solubility but lower membrane permeability than the methyl ester .

- The piperazinium salt in is ionized, enhancing solubility but reducing passive diffusion compared to neutral esters.

The 2-methyl group on the piperazine ring in the target compound may hinder metabolic degradation compared to unsubstituted piperazines.

Crystallographic Insights :

- Structural data from reveal that fluorophenyl substituents engage in halogen bonding and π-π interactions, whereas methyl groups in the target compound may prioritize hydrophobic interactions.

Biological Activity

Methyl 2-(2-methylpiperazin-1-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(2-methylpiperazin-1-yl)benzoate is characterized by its molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features a benzoate moiety with a piperazine ring that is substituted with a methyl group at the second position. This structural configuration enhances its interactions with biological targets, making it a subject of interest in drug development and pharmacology.

Pharmacological Properties

Research indicates that methyl 2-(2-methylpiperazin-1-yl)benzoate exhibits various biological activities, including:

- Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Effects : The compound's structure allows for interactions with cellular pathways associated with cancer progression. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

- Neuroactive Properties : Its ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders.

The mechanism through which methyl 2-(2-methylpiperazin-1-yl)benzoate exerts its biological effects involves binding to specific receptors and enzymes. The piperazine moiety enhances binding affinity to proteins involved in various physiological processes, which is crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activity of methyl 2-(2-methylpiperazin-1-yl)benzoate and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives of methyl 2-(2-methylpiperazin-1-yl)benzoate showed significant growth inhibition against human breast cancer (MCF-7) cells. The compound's ability to inhibit mitochondrial ATP synthesis has been linked to its anticancer properties, as it disrupts energy production in cancer cells .

- Anti-inflammatory Effects : Research on similar piperazine derivatives has shown that they can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases .

- Binding Studies : Structural studies using molecular docking techniques have revealed that methyl 2-(2-methylpiperazin-1-yl)benzoate forms stable complexes with target receptors, influencing cellular signaling pathways crucial for its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-(2-methylpiperazin-1-yl)benzoate, a comparison with structurally similar compounds is helpful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 3-(2-methylpiperazin-1-yl)benzoate | 1131622-60-0 | Different substitution pattern affecting reactivity |

| Methyl 3-(4-methylpiperazin-1-yl)benzoate | 474334-89-9 | Contains a piperazine group at a different position |

| Methyl 4-(4-methylpiperazin-1-yl)benzoate | 354813-14-2 | Notable for its potential as a kinase inhibitor |

| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | Hydrochloride salt form, affecting solubility properties |

The unique substitution pattern on the piperazine ring of methyl 2-(2-methylpiperazin-1-yl)benzoate influences its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.